molecular formula C10H24N2 B1294323 N,N,N',N'-Tetraethylethylenediamine CAS No. 150-77-6

N,N,N',N'-Tetraethylethylenediamine

Cat. No.: B1294323
CAS No.: 150-77-6
M. Wt: 172.31 g/mol
InChI Key: DIHKMUNUGQVFES-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraethylethylenediamine: is an organic compound with the molecular formula (C2H5)2NCH2CH2N(C2H5)2. It is a colorless to pale yellow liquid with a strong amine odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetraethylethylenediamine can be synthesized through the reaction of ethylenediamine with diethylamine. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetraethylethylenediamine involves large-scale reactors where ethylenediamine and diethylamine are combined. The reaction is monitored closely to maintain optimal conditions, and the product is purified through distillation or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetraethylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed:

    Oxidation: Produces N,N,N’,N’-Tetraethylethylenediamine oxides.

    Reduction: Results in simpler amines.

    Substitution: Yields various substituted ethylenediamine derivatives.

Scientific Research Applications

Chemistry: N,N,N’,N’-Tetraethylethylenediamine is used as a ligand in coordination chemistry, forming complexes with metal ions. It is also employed in the synthesis of other organic compounds through various reactions.

Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals. It also serves as a stabilizer and catalyst in various manufacturing processes.

Comparison with Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: Similar structure but with methyl groups instead of ethyl groups.

    N,N,N’,N’-Tetraethylmethanediamine: Similar structure but with a different backbone.

    N,N’-Dimethylethylenediamine: Contains fewer ethyl groups.

Uniqueness: N,N,N’,N’-Tetraethylethylenediamine is unique due to its specific ethyl group substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in certain chemical and industrial applications.

Properties

IUPAC Name

N,N,N',N'-tetraethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHKMUNUGQVFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059740
Record name N,N,N',N'-Tetraethylethylenediamine List Acronyms
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Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150-77-6
Record name N,N,N′,N′-Tetraethylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N',N'-Tetraethylethylenediamine List Acronyms
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetraethylethylenediamine
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Synthesis routes and methods

Procedure details

The ability of trichlorosilane to redistribute in the presence of tetraethylethylenediamine (TEEDA) and methylene chloride to form a complex comprising dichlorosilane and TEEDA was evaluated. All reactions were performed in a glass flask under a blanket of dry nitrogen. Trichlorosilane was distilled before use. TEEDA was dried by refluxing over CaH2 and then distilled. Dichloromethane was distilled from P2O5 just prior to use. The volumes of materials placed in the flask are provided in Table 1. Materials were added to the flask through a rubber septum by means of a syringe.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of TEEDA?

A1: The molecular formula of TEEDA is C12H28N2, and its molecular weight is 200.36 g/mol.

Q2: Are there any spectroscopic data available for TEEDA?

A: While the provided research excerpts don't delve into detailed spectroscopic analysis of TEEDA itself, they frequently employ techniques like IR and NMR spectroscopy to characterize TEEDA-containing complexes and reaction products. For example, in a study on barium (N,N-dimethylamino)diboranates, researchers used IR and 1H and 11B NMR spectroscopy to characterize TEEDA-containing complexes. []

Q3: What are some catalytic applications of TEEDA?

A: TEEDA plays a crucial role in facilitating various chemical reactions. For example, it serves as a ligand in copper-based catalysts for the oxidative coupling of 2,6-dimethylphenol to produce diphenoquinone and polyphenyleneoxide. [, ] Additionally, TEEDA significantly enhances the rate and alters the product distribution of carbon tetrachloride reductive dechlorination by magnetite. []

Q4: How does the presence of TEEDA impact the stereoselectivity of iodocyclopropanation reactions?

A: Research indicates that the addition of TEEDA to a reaction mixture containing iodoform and chromium(II) chloride in THF dramatically shifts the chemoselectivity of the reagent. Instead of (E)-olefination of aldehydes, the presence of TEEDA leads to the stereoselective production of trans-iodocyclopropanes from terminal alkenes. [, ]

Q5: Can TEEDA be used in conjunction with organolithium reagents?

A: Yes, TEEDA effectively solvates organolithium reagents like n-butyllithium and phenyllithium, forming dimers with a general structure of (RLi)2(TEEDA)2. These complexes participate in 1,2-addition reactions with imines and mediate the α-lithiation of imines. []

Q6: Have there been any computational studies on TEEDA and its complexes?

A: Computational chemistry techniques are valuable tools for studying TEEDA. For instance, DFT calculations were employed to elucidate the mechanism of dihydrogen cleavage by a heteroleptic dizinc(I) cation featuring TEEDA as a ligand. []

Q7: How do structural modifications of diamine ligands, such as changing from TMEDA to TEEDA, influence the properties of their nickel(II) complexes?

A: Research has shown that increasing the steric bulk of diamine ligands from TMEDA to TEEDA in nickel(II) mixed-ligand complexes influences the coordination geometry and ligand-field strength. The bulkier TEEDA favors the formation of square-planar complexes over octahedral structures due to steric strain relief. []

Q8: Does the size of the alkyl substituents on ethylenediamine affect the outcome of reactions involving copper(I) halides and dioxygen?

A: Yes, studies comparing TEEDA with N,N,N'-triethylethylenediamine (TriEED) in reactions with copper(I) halides and dioxygen revealed that the presence of an N-H group in TriEED significantly increases the reaction rate. This effect is attributed to an intermolecular attractive force between the N-H group and the approaching dioxygen molecule, which facilitates the formation of the activated complex. [, ]

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